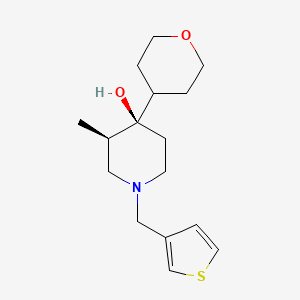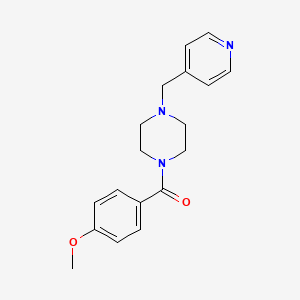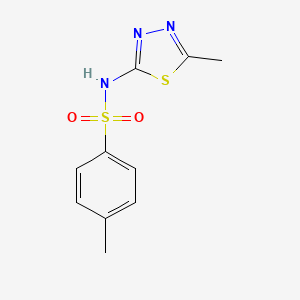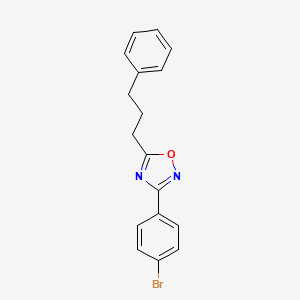![molecular formula C19H21ClN2O2 B5655279 5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5655279.png)
5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide derivatives involves the incorporation of a polar substituent group at the 1-position of the piperidine ring to enhance its pharmacological activity. Notably, the synthesis routes have been developed to explore the structure-activity relationship, aiming to optimize the compound's efficacy and selectivity towards the 5-HT4 receptor while minimizing undesired interactions with other receptor types like 5-HT3 and dopamine D2 receptors (Sonda et al., 2004).
Molecular Structure Analysis
The molecular structure of this benzamide derivative is crucial for its function as a 5-HT4 receptor agonist. Various studies have focused on modifying the molecular structure, such as altering the substituent on the piperidine ring, to assess its impact on the compound's pharmacological profile. These structural modifications are aimed at enhancing the compound's selectivity and pharmacokinetic properties for potential therapeutic applications.
Chemical Reactions and Properties
The chemical reactions involved in synthesizing 5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide derivatives are designed to introduce specific functional groups that confer the desired biological activity. The reactivity of these compounds can be influenced by the presence of the methoxy and chloro substituents on the benzamide core, which play a significant role in the compound's interaction with the 5-HT4 receptor.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are essential for their pharmacological application. The development of polymorphs and the characterization of their physical properties can provide insights into the compound's bioavailability and efficacy as a prokinetic agent.
Chemical Properties Analysis
The chemical properties, such as pKa and logP, influence the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). These properties are critical for optimizing the compound's therapeutic potential and minimizing side effects.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-10-9-14(20)13-15(18)19(23)21-16-7-3-4-8-17(16)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIOWPSMHSZFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5655196.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5655203.png)
![[1,1-dimethyl-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]amine dihydrochloride](/img/structure/B5655222.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-piperidin-3-ylbenzamide](/img/structure/B5655242.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole](/img/structure/B5655254.png)

![2-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5655258.png)


![1-methyl-4-{[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}-2-imidazolidinone](/img/structure/B5655294.png)

